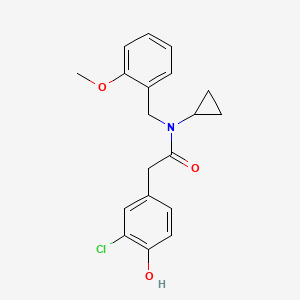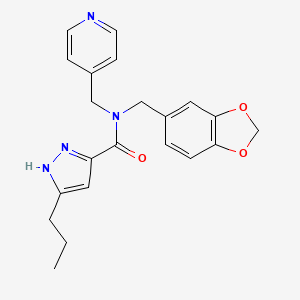![molecular formula C18H24ClN3O2 B5904517 1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole](/img/structure/B5904517.png)
1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-7925476 and has been synthesized through a complex process, which will be discussed in The purpose of this paper is to provide a comprehensive overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole.
Scientific Research Applications
The compound 1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole has been extensively studied for its potential applications in various fields. One of the significant areas of research is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that the compound exhibits potent activity against cancer cells and has the potential to be developed into a novel anticancer drug.
Mechanism of Action
The compound 1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole exerts its pharmacological effects by inhibiting the activity of a specific enzyme called protein kinase C (PKC). PKC is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, the compound can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that the compound 1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole exhibits potent anticancer activity in various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, the compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole in lab experiments is its potent activity against cancer cells, which makes it an ideal candidate for the development of novel anticancer drugs. However, one of the limitations of using this compound is its complex synthesis method, which may limit its widespread use in the scientific community.
Future Directions
There are several future directions for research on 1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole. One of the significant areas of research is the development of novel anticancer drugs based on this compound. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the compound's pharmacological effects. Furthermore, studies are needed to investigate the compound's potential applications in the treatment of various inflammatory and oxidative stress-related diseases. Finally, research is needed to develop more efficient and cost-effective synthesis methods for this compound, which may facilitate its widespread use in the scientific community.
Conclusion:
In conclusion, 1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound exhibits potent anticancer activity and has the potential to be developed into a novel anticancer drug. The compound exerts its pharmacological effects by inhibiting the activity of PKC and has been shown to exhibit anti-inflammatory and antioxidant properties. However, the complex synthesis method of this compound may limit its widespread use in the scientific community. Further research is needed to elucidate the compound's molecular mechanisms and potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 1-{[1-(2-chloro-4-ethoxy-5-methoxybenzyl)pyrrolidin-2-yl]methyl}-1H-pyrazole is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-chloro-4-ethoxy-5-methoxybenzaldehyde with pyrrolidine in the presence of a base to form the corresponding pyrrolidine intermediate. The intermediate is then reacted with 1-(chloromethyl)-4-methylpiperazine to form the desired compound.
properties
IUPAC Name |
1-[[1-[(2-chloro-4-ethoxy-5-methoxyphenyl)methyl]pyrrolidin-2-yl]methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2/c1-3-24-18-11-16(19)14(10-17(18)23-2)12-21-8-4-6-15(21)13-22-9-5-7-20-22/h5,7,9-11,15H,3-4,6,8,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEDUJGWSIRHCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Cl)CN2CCCC2CN3C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-1-(2-furylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B5904442.png)
![N-[1-(hydroxymethyl)pentyl]-3-(propionylamino)benzamide](/img/structure/B5904449.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-ethyl-N-(2-pyridin-2-ylethyl)acetamide](/img/structure/B5904455.png)

![3-(4-fluorophenoxy)-N-[(2-methoxypyrimidin-5-yl)methyl]-N-methylpropan-1-amine](/img/structure/B5904460.png)
![1-(4-{4-[(2,8-dimethylquinolin-4-yl)carbonyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B5904465.png)
![3-propyl-N-[(2R)-tetrahydrofuran-2-ylmethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5904477.png)
![2-chloro-3-{[(2-furylmethyl)(3-thienylmethyl)amino]methyl}-6-methoxyphenol](/img/structure/B5904485.png)
![2-(3-methoxy-4-propoxyphenyl)-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]ethanamine](/img/structure/B5904493.png)

![2-(3-{[cyclopropyl(3-ethoxybenzyl)amino]methyl}-1H-indol-1-yl)acetamide](/img/structure/B5904506.png)

